![molecular formula C10H13NO3 B2404095 2-Isopropyl-5-methyl-4-nitrophenol CAS No. 36778-56-0](/img/structure/B2404095.png)
2-Isopropyl-5-methyl-4-nitrophenol
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Overview
Description
2-Isopropyl-5-methyl-4-nitrophenol is a reactive chemical that has been shown to induce apoptosis in neutrophils. It also inhibits the production of inflammatory chemokines and cytokines . It binds to oxygen species, which are produced by phagocytes, and can be used as an anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-5-methyl-4-nitrophenol is C10H13NO3 . The study of its crystal structure reveals the molecule to be nearly planar . Further analysis of its structure can be found in the referenced papers .Scientific Research Applications
Lipase Biosensors
Lipases are enzymes that play a crucial role in lipid metabolism. Scientists have developed biosensors based on lipase activity, where 2-isopropyl-5-methyl-4-nitrophenol serves as a substrate. These biosensors detect lipase activity by monitoring changes in impedance or other parameters .
Synthetic Chemistry
2-Isopropyl-5-methyl-4-nitrophenol: serves as a building block in synthetic chemistry. It participates in various reactions, such as nucleophilic substitutions, reductions, and coupling reactions, leading to the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 2-isopropyl-5-methyl-4-nitrophenol belongs, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
This group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitrophenols can be involved in various biochemical reactions, including nitration and conversion of nitro groups to amines .
Pharmacokinetics
Nitrophenols are generally known for their polar character, which can influence their absorption and distribution in the body .
Result of Action
Nitrophenols can cause various cellular effects, including changes in enzyme activity and cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-5-methyl-4-nitrophenol . For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity.
properties
IUPAC Name |
5-methyl-4-nitro-2-propan-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLVXFNLLOORV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methyl-4-nitrophenol |
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